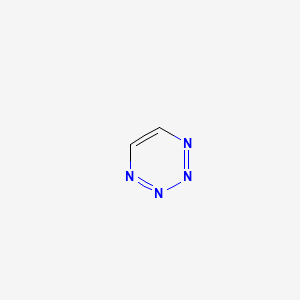

1,2,3,4-Tetrazine

Descripción

Propiedades

Número CAS |

290-42-6 |

|---|---|

Fórmula molecular |

C2H2N4 |

Peso molecular |

82.06 g/mol |

Nombre IUPAC |

tetrazine |

InChI |

InChI=1S/C2H2N4/c1-2-4-6-5-3-1/h1-2H |

Clave InChI |

DPOPAJRDYZGTIR-UHFFFAOYSA-N |

SMILES |

C1=CN=NN=N1 |

SMILES canónico |

C1=CN=NN=N1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Energetic Materials

1,2,3,4-Tetrazine and its derivatives are primarily recognized for their potential as high-energy density materials (HEDMs). Their high nitrogen content contributes to their energetic properties, making them suitable candidates for explosive formulations and propellants.

High-Performance Explosives

Recent studies have highlighted the synthesis of zero-oxygen balanced fused 1,2,3,4-tetrazines such as trinitromethyl derivatives. For instance, a compound known as TNF demonstrated exceptional detonation performance with a pressure of 39.7 GPa and a velocity of detonation of 9470 m/s. This surpasses traditional explosives like RDX and HMX in both performance and heat of detonation .

Rocket Propellant Formulations

The energetic properties of this compound derivatives allow their incorporation into solid rocket propellant formulations. Their ability to provide high specific impulse values (e.g., TNF with an impulse of 272 s) makes them attractive for aerospace applications .

Medicinal Chemistry

The pharmacological potential of this compound derivatives is being explored in various therapeutic areas.

Anticancer Agents

Research indicates that certain this compound compounds exhibit activity as anticancer agents. For example, fused tetrazines have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving guanylate cyclase activation and platelet aggregation inhibition . The structural modifications in these compounds can enhance their bioactivity and selectivity towards cancer cells.

Bioorthogonal Chemistry

The unique reactivity of 1,2,3,4-tetrazines allows their use in bioorthogonal reactions. They can serve as markers for monitoring or imaging cancer cells due to their selective reactivity with biomolecules . This application is particularly valuable in targeted drug delivery systems.

Synthetic Methodologies

The versatility of this compound in synthetic chemistry is noteworthy. Various synthetic routes have been developed to create substituted derivatives that can be utilized in further chemical transformations.

Synthesis Techniques

Recent advancements include the development of two-step synthetic approaches to produce previously unknown derivatives such as this compound 1,3-dioxides annulated with aryl groups . These methods often involve cycloaddition reactions or the use of azides to generate complex tetrazine structures efficiently.

Functionalization Opportunities

The ability to functionalize tetrazines opens avenues for creating compounds with tailored properties for specific applications. For instance, introducing pharmacophore groups can enhance the biological activity of tetrazine derivatives .

Comparación Con Compuestos Similares

1,2,3,4-Tetrazine vs. 1,2,4,5-Tetrazine

| Property | This compound | 1,2,4,5-Tetrazine |

|---|---|---|

| Structure | Four adjacent N atoms | Two pairs of para N atoms |

| Dipole Moment | Lower symmetry; higher dipole | Symmetric; lower dipole |

| Reactivity | More reactive due to ring strain | Stabilized by conjugation |

| Applications | HEDMs, bioorthogonal probes | Bioorthogonal ligation, pharmaceuticals |

- Synthesis: 1,2,4,5-Tetrazines are synthesized via one-pot methods or stepwise coupling of nitriles and hydrazines , whereas this compound derivatives often require cyclization with oxidants like HNO₃ or P₂O₅ .

- Energetic Performance : this compound derivatives (e.g., TTTO) exhibit superior detonation velocity (~9,631 m/s) compared to RDX (8,750 m/s) and HMX (9,100 m/s) .

This compound vs. Triazines (1,2,3-Triazine, 1,2,4-Triazine)

| Property | This compound | 1,2,3-Triazine |

|---|---|---|

| Nitrogen Content | 66.7% N | 50% N |

| Stability | Less stable; requires functionalization | More stable; used in medicinal chemistry |

| Electronic Effects | Strong electron deficiency | Moderate electron deficiency |

This compound vs. Pyridazine and Pyrazine

| Property | This compound | Pyridazine |

|---|---|---|

| Aromaticity | Non-aromatic; high ring strain | Aromatic; stable |

| Applications | Energetic materials | Pharmaceuticals, ligands |

- Dipole Moments : Pyridazine has a higher dipole moment (2.5–3.0 D) than this compound, influencing solubility and intermolecular interactions .

Energetic Performance and Stability

Table 1: Detonation Properties of Selected Energetic Compounds

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound-1,3-dioxide (TTTO) | 1.96 | 9,631 | 44.0 | 233 |

| HMX | 1.91 | 9,100 | 39.0 | 279 |

| CL-20 | 2.04 | 9,700 | 45.0 | 215 |

| RDX | 1.82 | 8,750 | 34.0 | 210 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing substituted 1,2,3,4-tetrazine derivatives, and how do reaction conditions influence product yields?

- Substituted 1,2,3,4-tetrazines are synthesized via methods such as:

- Metal-assisted hydrolysis : 3,6-Di-2-pyridyl-1,2,3,4-tetrazine derivatives form mononuclear or polynuclear metal complexes (e.g., Cu(II), Zn(II)) through coordination-driven assembly .

- Inverse electron-demand Diels-Alder (IEDDA) reactions : Alkynes/alkenes react with electron-deficient tetrazines to yield pyridazines, useful in bioconjugation .

- One-pot Pinner synthesis : Thiohydrazide intermediates undergo diazotization with nitrous acid to form 1,2,3,4-thiatriazoles, with solvent polarity (DMF, DMSO) significantly improving yields (up to 74%) .

Q. How do computational methods aid in predicting the stability and energetic properties of this compound-based compounds?

- Quantum-chemical calculations (e.g., DFT, CISD) evaluate:

- Thermal stability : N-Oxide introduction in this compound-1,3-dioxide reduces lone-pair repulsion, enhancing stability .

- Detonation performance : Molecular electrostatic potentials and free space in crystal lattices predict impact sensitivity. For example, DTTO and iso-DTTO derivatives exhibit detonation velocities (~9500 m/s) comparable to CL-20 .

- Enthalpy of formation (∆H°f) : Symmetrical 1,2,4,5-tetrazine isomers exhibit higher ∆H°f than 1,2,3,4-tetrazines due to reduced bond strain .

Q. What role do this compound derivatives play in coordinating metal ions, and how does this affect material properties?

- Pyridyl-substituted tetrazines (e.g., 3,6-di-2-pyridyl-1,2,4,5-tetrazine) act as polydentate ligands, forming:

- Mononuclear complexes : Cu(II) complexes via hydrolysis, useful in catalysis .

- Helical or cyclic structures : Zn(II) complexes with chiral molecular boxes exhibit unique photophysical properties for sensor design .

Advanced Research Questions

Q. How can fused-ring this compound systems be designed to balance high energy density and low sensitivity in energetic materials?

- Tricyclic frameworks : Fused 5/6/5 ring systems (e.g., 1,2,9,10-tetranitrodipyrazolo-tetrazine) achieve high density (>1.95 g/cm³) and detonation velocity (~9500 m/s) via N-amination and azo coupling. Nitro groups enhance oxygen balance, while fused rings reduce sensitivity .

- Computer-aided design : Rules like "double-points" and "multi-points" optimize substituent placement for positive oxygen balance and nitrogen content (>40%) .

Q. What mechanistic insights explain the stabilization of this compound N-oxides compared to their non-oxidized counterparts?

- N→O bonds in this compound-1,3-dioxide:

- σ-π separation : Reduces lone-pair repulsion between adjacent nitrogens.

- Alternating charge distribution : Stabilizes the ring via electrostatic interactions .

- Experimental synthesis often uses HClO or H₂O₂/H₂SO₄ systems, bypassing oxidation steps via in-situ cyclization .

Q. How are 1,2,3,4-tetrazines optimized for bioorthogonal labeling, and what challenges arise in vivo?

- IEDDA with strained dienophiles : 3-Bromo-1,2,4,5-tetrazines enable rapid bioconjugation (k > 10³ M⁻¹s⁻¹) for live-cell imaging. Ethylene glycol spacers improve solubility and reduce steric hindrance .

- Fluorogenic probes : Tetrazines conjugated to near-infrared fluorophores increase signal-to-noise ratios upon reaction. Challenges include minimizing background fluorescence and optimizing delivery to intracellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.